molecular formula C8H7Cl2NO B13705323 6,8-dichloro-3,4-dihydro-2H-1,4-benzoxazine

6,8-dichloro-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B13705323
M. Wt: 204.05 g/mol
InChI Key: PJOPBLNKTYANCM-UHFFFAOYSA-N
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Description

6,8-Dichloro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the benzoxazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of 2,4-dichlorophenol with formaldehyde and an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure the formation of the oxazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Solvent-free microwave thermolysis has also been explored as an efficient and environmentally friendly method for synthesizing benzoxazine derivatives .

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazine derivatives .

Scientific Research Applications

6,8-Dichloro-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,8-dichloro-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dichloro-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific chlorine atom positions and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

6,8-Dichloro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound notable for its diverse biological activities. This compound features both nitrogen and oxygen atoms within its ring structure, contributing to its unique chemical properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics:

  • Molecular Formula: C8H7Cl2NO
  • Molecular Weight: 204.05 g/mol
  • IUPAC Name: this compound
  • InChI Key: PJOPBLNKTYANCM-UHFFFAOYSA-N
PropertyValue
Molecular FormulaC8H7Cl2NO
Molecular Weight204.05 g/mol
IUPAC NameThis compound
InChI KeyPJOPBLNKTYANCM-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with specific molecular targets such as serotonin receptors. The compound has shown potential as a serotonin-3 (5HT3) receptor antagonist , which can modulate neurotransmitter activity and influence various physiological processes.

Research indicates that modifications in the benzoxazine structure significantly affect receptor affinity and biological activity. For instance, substituents at the 2 position enhance antagonistic effects on the 5HT3 receptor .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Its structural features allow it to interact with microbial targets effectively. Studies have demonstrated its efficacy against various bacterial strains.

Anticancer Potential

The compound has also been evaluated for anticancer properties. Research shows that derivatives of benzoxazine compounds can exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Anti-inflammatory Effects

Additionally, benzoxazine derivatives have been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the introduction of chlorine atoms at specific positions on the benzoxazine ring significantly influences the biological activity of the compound. For example:

  • Chlorine Substitution: The presence of chlorine at the 6 and 8 positions enhances receptor binding affinity and biological effectiveness.
  • Functional Group Variations: Altering functional groups on the benzoxazine skeleton can lead to variations in activity against different biological targets.

Case Studies

  • Serotonin Receptor Antagonism:
    A study evaluated a series of 3,4-dihydro-2H-benzoxazine derivatives for their ability to antagonize serotonin receptors. The highest affinity was observed in compounds with specific substitutions that stabilized their conformation for receptor binding .
  • Antimicrobial Activity Assessment:
    In vitro tests demonstrated that this compound effectively inhibited growth in several pathogenic bacteria, indicating its potential as an antimicrobial agent.

Properties

Molecular Formula

C8H7Cl2NO

Molecular Weight

204.05 g/mol

IUPAC Name

6,8-dichloro-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C8H7Cl2NO/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4,11H,1-2H2

InChI Key

PJOPBLNKTYANCM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(N1)C=C(C=C2Cl)Cl

Origin of Product

United States

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